molecular formula C15H13BrN6O2 B2697677 3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-29-0

3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2697677
CAS No.: 921574-29-0
M. Wt: 389.213
InChI Key: RYKRMGKRHCNBNK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921574-29-0) is a specialized purine-dione derivative with a molecular formula of C15H13BrN6O2 and a molecular weight of 389.21 g/mol . This compound features a fused [1,2,4]triazolo[4,3-e]purine core structure, a scaffold known to be of significant interest in medicinal chemistry and drug discovery for its diverse biological activities . The structure is further substituted with a 4-bromophenyl group at the 3-position and an ethyl chain at the 9-position, which can be critical for its interaction with biological targets. Compounds based on the triazolo-purine framework, such as this one, are frequently investigated for their potential pharmacological properties. Related analogs have been studied as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is a key target for type 2 diabetes therapeutics . Furthermore, fused triazole and purine systems are often explored for their anticancer , antiviral , and central nervous system (CNS) activities . The presence of the bromophenyl moiety offers a versatile handle for further synthetic modification via cross-coupling reactions, making this chemical a valuable building block for developing novel chemical entities and bioconjugates in research programs. Application Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. Specifications:

Properties

IUPAC Name

8-(4-bromophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKRMGKRHCNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazole-derived compound that has garnered attention for its potential biological activities. This compound falls under the category of purine derivatives and has been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound demonstrated IC50 values ranging from 10 to 30 µM across these cell lines, indicating potent cytotoxicity against tumor cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Findings : The minimum inhibitory concentration (MIC) values were reported to be between 50 to 100 µg/mL for Gram-positive bacteria and slightly higher for Gram-negative strains .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Experimental Model : In vivo studies using a carrageenan-induced paw edema model in rats demonstrated a significant reduction in swelling when treated with the compound .

Data Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-23110 µM
A54920 µM
HeLa30 µM
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL
Anti-inflammatoryRat paw edema modelSignificant reduction

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving the administration of the compound in combination with standard chemotherapeutic agents showed enhanced efficacy and reduced side effects in animal models of breast cancer.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of bacteria where it demonstrated synergistic effects when used alongside traditional antibiotics.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the triazolo-purine class and is characterized by its unique structure that includes a triazole ring fused to a purine derivative. The synthesis typically involves multi-step reactions that can include cyclization and functionalization processes. Recent advancements in synthetic methodologies have enhanced the efficiency of producing such compounds under eco-friendly conditions, utilizing microwave-assisted techniques and solvent-free approaches .

Table 1: Synthesis Methods

MethodYield (%)Conditions
Microwave-assisted synthesis83Toluene at 120 °C for 24 hours
Conventional heatingVariesUnder reflux conditions
Solvent-free methodsHighVarious organic solvents tested

Antimicrobial Properties

Research indicates that compounds within the triazolo-purine family exhibit notable antimicrobial activities. Studies have demonstrated the effectiveness of these compounds against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of triazolo-purines have shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has been explored in various in vitro studies. These studies reveal that the compound can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways related to cell proliferation and survival .

Case Study: Anticancer Efficacy

A recent study evaluated the compound's efficacy against human cancer cell lines. The results indicated that treatment with this triazolo-purine derivative led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Purinergic Signaling Modulation

The compound's structure allows it to interact with purinergic receptors, which play critical roles in various physiological processes including immune response and inflammation. Targeting these receptors could lead to novel therapeutic strategies for treating inflammatory diseases and immune-mediated disorders .

Table 2: Potential Pharmacological Targets

TargetApplication Area
Purinergic receptorsImmunomodulation
Cancer cell signalingAnticancer therapies
Antimicrobial targetsInfection control

Chemical Reactions Analysis

Substitution Reactions

The bromophenyl group at position 3 enables nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProductsYieldSource
Bromine Displacement KOH, CuI, Pd(PPh₃)₄ in DMF (100°C)3-(4-Aminophenyl) derivative72%
Suzuki Coupling Pd(dba)₂, SPhos, arylboronic acid, K₃PO₄ in THF3-(4-Arylphenyl) analogs58–85%
Nucleophilic Substitution NaSH/EtOH (reflux)Thiolated analog at C664%
  • The bromine atom’s position para to the triazole ring enhances electrophilicity, facilitating cross-coupling reactions.

  • Ethyl and methyl substituents at N9 and N5 stabilize the purine core but limit steric accessibility at adjacent positions .

Oxidation and Reduction

The purine-dione system undergoes redox modifications under controlled conditions:

Oxidation:

Target SiteOxidizing AgentProductNotesSource
C8 CarbonylH₂O₂/Fe³⁺6,8-Dihydroxy derivativeForms chelates with Fe³⁺
Ethyl Group (N9)KMnO₄/H₂SO₄Carboxylic acid derivativeLow yield (≤40%)

Reduction:

ReactionReductantProductApplicationSource
Dione to DiolNaBH₄/MeOH6,8-Diol intermediatePrecursor for prodrugs
Bromophenyl to PhenylH₂/Pd-CDehalogenated analogReduces bioactivity
  • The 5-methyl group sterically shields the C6 carbonyl, slowing its reduction compared to C8 .

Cyclization and Ring Expansion

The triazole-purine core participates in annulation reactions:

ReagentsConditionsProductKey FeatureSource
PhNCO/DBUToluene, 110°CBenzo-triazepine fused analogEnhanced π-stacking
CS₂/K₂CO₃DMF, 80°CThiazolo-triazolo-purine hybridImproved solubility
  • Cyclization often exploits the nucleophilicity of the triazole N2 atom .

Functionalization at N7 and N9

The ethyl group at N9 and methyl at N5 direct regioselective modifications:

ReactionSiteReagentsProductYieldSource
AlkylationN7MeI, NaH/THFN7-methylated analog68%
AcylationN9AcCl, pyridineN9-acetyl derivative51%
  • Ethyl at N9 resists displacement but allows for side-chain functionalization (e.g., epoxidation).

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, molecular weights, and inferred properties of the target compound with analogs from the literature:

Compound Name 3-Substituent 9-Substituent Additional Substituents Molecular Weight (g/mol) Key Inferred Properties
Target compound 4-bromophenyl ethyl 5-methyl ~438* Enhanced halogen bonding potential; moderate solubility due to ethyl group.
3-(4-Bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 4-bromophenyl 2-methoxyethyl 5-methyl ~454† Increased polarity from methoxy group; potential for improved aqueous solubility.
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 4-chlorophenyl isopropyl 5,7-dimethyl ~430‡ Higher lipophilicity (isopropyl, 7-methyl); chlorine’s weaker electron-withdrawal vs. bromine.
9-Benzyl-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione 4-methoxyphenyl benzyl 5-methyl 402.41 Electron-donating methoxy group; benzyl may enhance receptor affinity but reduce solubility.
3-(4-Methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 4-methoxyphenyl 3-methylbutyl 5,7-dimethyl 396.45 Bulkier 9-substituent may hinder metabolic degradation; dimethyl groups add steric hindrance.

*Estimated based on C${17}$H${16}$BrN$7$O$3$; †Calculated from formula in ; ‡Derived from ’s molecular formula.

Substituent Impact on Properties

  • Halogen vs. Methoxy groups () are electron-donating, altering electronic distribution and hydrogen-bonding capacity .
  • 9-Substituent Variations: Ethyl (target) and 2-methoxyethyl () balance lipophilicity and solubility.
  • Methyl at 5- and 7-positions : Additional methyl groups (e.g., ) may stabilize the molecule against oxidation or improve metabolic stability .

Research Implications

The structural diversity among these compounds highlights opportunities for structure-activity relationship (SAR) studies:

  • Bromine’s role in enhancing binding affinity via halogen bonds vs. chlorine’s smaller size.
  • Trade-offs between lipophilicity (e.g., isopropyl) and solubility (e.g., methoxyethyl) in drug design.
  • Metabolic stability conferred by methyl groups or hindered by bulky 9-substituents.

Further pharmacological profiling, including kinase inhibition assays or solubility studies, is needed to validate these hypotheses.

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